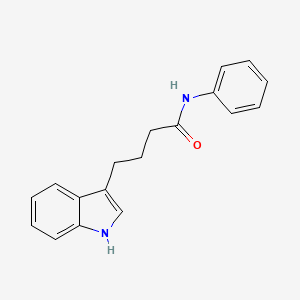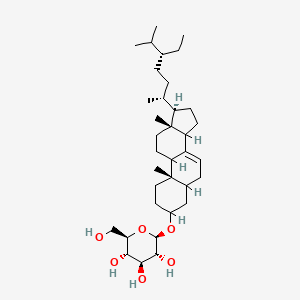
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside is a naturally occurring steroidal glycoside. It is a derivative of stigmasterol, a plant sterol, and is often found in various plant species. This compound is known for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside typically involves the glycosylation of stigmasterol. The process begins with the extraction of stigmasterol from plant sources, followed by its conversion to the desired glycoside through a series of chemical reactions. The glycosylation reaction is usually carried out using glycosyl donors such as trichloroacetimidates or thioglycosides in the presence of a suitable catalyst like silver triflate or boron trifluoride etherate. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of stigmasterol from plant materials, followed by its chemical modification. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the steroidal nucleus to a single bond, forming saturated derivatives.
Substitution: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to release the aglycone and glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases are employed for hydrolysis.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated steroidal glycosides.
Substitution: Release of stigmasterol and glucose.
Wissenschaftliche Forschungsanwendungen
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and steroidal chemistry.
Biology: Investigated for its role in plant metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
The mechanism of action of (9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. The compound’s anticancer effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3β,9ξ,14ξ)-Stigmast-5-en-3-yl beta-D-glucopyranoside: Another steroidal glycoside with similar biological activities.
(3β,8ξ,9ξ,14ξ)-Stigmast-5-en-3-yl 6-O-palmitoyl-beta-D-glucopyranoside: A derivative with an additional palmitoyl group, enhancing its lipophilicity and biological activity.
Uniqueness
(9xi,14xi)-Stigmast-7-en-3-yl beta-D-glucopyranoside is unique due to its specific structural features, including the position of the double bond and the configuration of the glycosidic linkage. These structural attributes contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60796-63-6 |
|---|---|
Molekularformel |
C35H60O6 |
Molekulargewicht |
576.8 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[[(10S,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23?,24?,26-,27?,28?,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
InChI-Schlüssel |
XWPUVGRUJWXYTP-MNLIYSCFSA-N |
Isomerische SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CCC2[C@@]1(CCC3C2=CCC4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


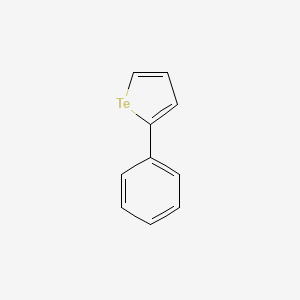
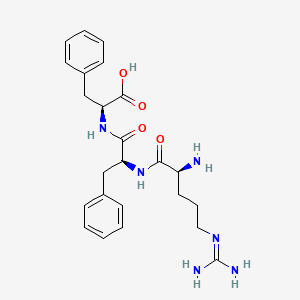
![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
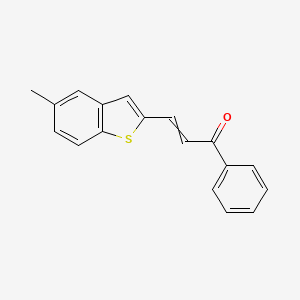
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)

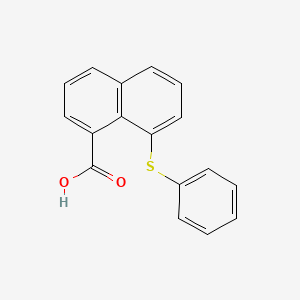


![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
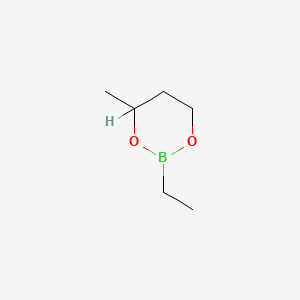
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)
